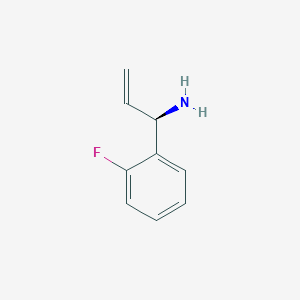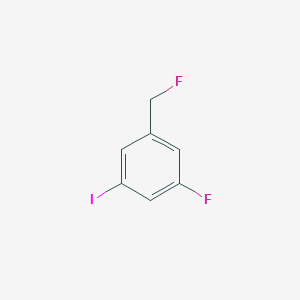
1-Fluoro-3-(fluoromethyl)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(fluoromethyl)-5-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(fluoromethyl)-5-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1-Fluoro-3-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Fluoro-3-(fluoromethyl)-5-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
1-Fluoro-3-methylbenzene: Similar in structure but lacks the iodine atom.
1-Fluoro-4-iodobenzene: Similar but with different substitution pattern.
3-Fluorotoluene: Similar but with a methyl group instead of a fluoromethyl group.
Uniqueness: 1-Fluoro-3-(fluoromethyl)-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it a versatile intermediate in various chemical syntheses.
Properties
Molecular Formula |
C7H5F2I |
|---|---|
Molecular Weight |
254.02 g/mol |
IUPAC Name |
1-fluoro-3-(fluoromethyl)-5-iodobenzene |
InChI |
InChI=1S/C7H5F2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
InChI Key |
VMOCZYPYMJDODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
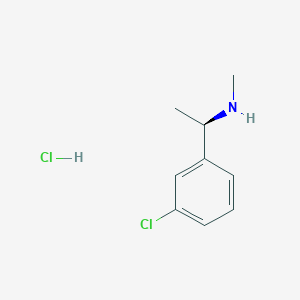

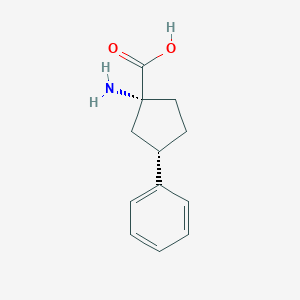

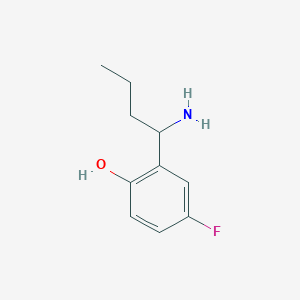
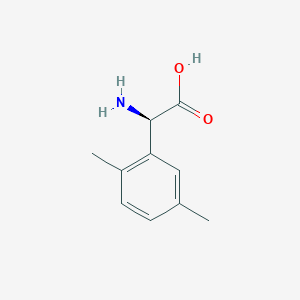
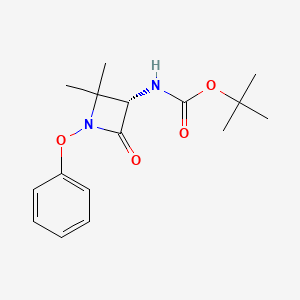

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminobenzoate](/img/structure/B13048675.png)
![3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13048685.png)
![(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13048687.png)
